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Executive Summary: The Glycosidic Determinant
In the landscape of functional disaccharides, Maltulose (4-O-α-D-glucopyranosyl-D-fructose)

and Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose) represent a classic case of structural

isomerism dictating biological fate. While both are reducing disaccharides composed of glucose

and fructose, their divergence lies entirely in the glycosidic linkage:[1][2]

Maltulose possesses an

-1,4 bond, structurally mimicking maltose but with a fructose reducing end.[3] It is primarily a
conversion product of maltose.

Isomaltulose (Palatinose™) possesses an

-1,6 bond, derived from the enzymatic rearrangement of sucrose.[1]

This single positional difference shifts the melting point by over 40°C, alters enzymatic

hydrolysis rates by an order of magnitude, and defines their respective roles—Maltulose as a

rare prebiotic/intermediate and Isomaltulose as a commercial low-glycemic sweetener.
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The fundamental difference between these isomers is the attachment point of the glucose

moiety to the fructose ring.[1][2] This linkage dictates the spatial conformation (steric

hindrance) and susceptibility to alpha-glucosidases.

Comparative Structural Specifications
Feature Maltulose Isomaltulose (Palatinose)

IUPAC Name
4-O-α-D-glucopyranosyl-D-

fructose

6-O-α-D-glucopyranosyl-D-

fructose

CAS Number 17606-72-3 13718-94-0

Molecular Formula

Glycosidic Linkage -(1$\rightarrow$4) -(1$\rightarrow$6)

Monosaccharide Units -D-Glucose + D-Fructose -D-Glucose + D-Fructose

Reducing Character
Yes (Free ketone group on

fructose)

Yes (Free ketone group on

fructose)

Anomeric Configuration
Alpha (

)

Alpha (

)

Visualizing the Linkage Logic
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Figure 1: Structural topology highlighting the linkage divergence. The

-1,6 bond in Isomaltulose provides greater rotational freedom and enzymatic resistance
compared to the
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-1,4 bond in Maltulose.

Physicochemical Performance Profile
For formulation scientists, the physical stability and thermal properties are critical. Maltulose

exhibits a significantly higher melting point, suggesting a more rigid crystal lattice structure

compared to Isomaltulose.

Property
Maltulose

(Monohydrate)

Isomaltulose

(Monohydrate)

Implication for

Formulation

Melting Point 163 – 167 °C [1] 122 – 124 °C [2]

Maltulose is more

heat-stable in solid

phase; Isomaltulose

melts easier in

processing.

Solubility (

)
High (Very soluble)

Moderate (~30% w/w

at 20°C)

Isomaltulose may

crystallize out of high-

brix syrups; Maltulose

resists crystallization.

Hygroscopicity Moderate to High
Low (Non-

hygroscopic)

Isomaltulose is

superior for powder

blends/tableting;

Maltulose requires

moisture control.

Sweetness (vs.

Sucrose)
~40-50% ~50%

Comparable mild

sweetness profiles.

Acid Stability Moderate
High (More stable

than sucrose)

Both survive acidic

beverage conditions

better than sucrose.

Synthesis & Production Workflows
The origin of these molecules dictates their purity and availability. Isomaltulose is a primary

industrial product, whereas Maltulose is often a secondary isomerization product.
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Synthesis Pathway Diagram
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Figure 2: Distinct production routes. Isomaltulose is produced via specific enzymatic

rearrangement of sucrose, while Maltulose is typically derived from the chemical or enzymatic

isomerization of maltose.

Analytical Protocol: Separation & Identification
Distinguishing these isomers is challenging due to their identical molecular weight (MW

342.30). Standard C18 HPLC is insufficient.

Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Baseline separation of Maltulose from Maltose and Isomaltulose.

Stationary Phase: Ligand Exchange (Lead or Calcium form) or HILIC (Amino).

Recommended Column: Shodex SUGAR SZ5532 (Zn-ligand) or equivalent amino-based

carbohydrate column.

Method Parameters:
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Mobile Phase: 75% Acetonitrile : 25% Water (v/v) for HILIC modes.

Flow Rate: 1.0 mL/min.

Temperature: 60°C (Critical for resolution and peak shape).

Detection: Refractive Index (RID) or ELSD.

Validation Logic:

Isomaltulose elutes later than sucrose on amino columns due to the interaction of the

primary hydroxyl at C6.

Maltulose typically elutes between maltose and isomaltulose depending on the specific

ligand exchange mechanism.

Self-Check: If a single peak is observed for a mixture, lower the column temperature to 25°C

to increase interaction time, though this increases backpressure.

Biological Performance & Metabolism
This is the critical differentiator for therapeutic applications.
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Biological Metric Maltulose Isomaltulose Mechanism

Digestibility Rapid to Moderate Slow & Complete

The

-1,6 bond of

Isomaltulose fits

poorly in the sucrase-

isomaltase active site

(

is ~25% of sucrose)

[3].

Glycemic Index (GI)
Estimated < Maltose,

> Isomaltulose
32 (Low)

Isomaltulose provides

a "blunted" glucose

release curve.

Cariogenicity
Potential substrate for

oral bacteria
Acariogenic

Oral bacteria cannot

ferment the

-1,6 linkage to form

plaque acids.

Enzyme Affinity
Substrate for

Maltase/Isomaltase

Substrate for

Isomaltase

Maltulose mimics

maltose sufficiently to

be hydrolyzed by

broad-specificity

-glucosidases.

Key Insight: Isomaltulose is a validated "slow-release" carbohydrate approved for diabetic-

friendly formulations. Maltulose, while having prebiotic potential, lacks the extensive clinical

validation for glycemic control that Isomaltulose possesses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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